Product packaging for methyl 2-(furan-2-ylsulfanyl)acetate(Cat. No.:CAS No. 16003-16-0)

methyl 2-(furan-2-ylsulfanyl)acetate

Cat. No.: B095467
CAS No.: 16003-16-0
M. Wt: 172.2 g/mol
InChI Key: PZXUQUVMTNDLBH-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-ylsulfanyl)acetate (CAS 16003-16-0) is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.20 g/mol . It is a sulfur-containing furan ester characterized by a fruity, balsamic, and sweet odor profile, though it is categorized for information purposes and is not used in fragrances or flavors . The compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The furan and thioether functional groups make it a valuable intermediate for developing more complex molecules, including potential pharmaceuticals and functional materials . Researchers can utilize this compound in heterocyclic chemistry and as a precursor for synthesizing various acetates. It is estimated to have a boiling point of approximately 231.7 °C at 760 mm Hg and a water solubility of about 3118 mg/L at 25 °C . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3S B095467 methyl 2-(furan-2-ylsulfanyl)acetate CAS No. 16003-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16003-16-0

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

IUPAC Name

methyl 2-(furan-2-ylsulfanyl)acetate

InChI

InChI=1S/C7H8O3S/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

PZXUQUVMTNDLBH-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=CC=CO1

Canonical SMILES

COC(=O)CSC1=CC=CO1

Other CAS No.

16003-16-0

Origin of Product

United States

Contextualization of Furan Based Thioether Esters in Organic Chemistry

Furan-based thioether esters belong to a broader class of heterocyclic compounds that are significant in organic synthesis and medicinal chemistry. The furan (B31954) ring is an aromatic five-membered heterocycle containing an oxygen atom, which is a structural motif found in numerous natural products and pharmacologically active molecules. slideshare.netwikipedia.org The incorporation of a thioether and an ester group onto the furan scaffold introduces diverse chemical properties and potential for further functionalization.

The synthesis of furan derivatives is a well-established area of organic chemistry, with methods like the Paal-Knorr synthesis and Fiest-Benary synthesis being classical examples. organic-chemistry.orgpharmaguideline.com The introduction of a sulfur-containing substituent, such as in methyl 2-(furan-2-ylsulfanyl)acetate, can be achieved through various synthetic strategies, often involving the reaction of a furan-based thiol with an appropriate electrophile. echemcom.com These compounds serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. researchgate.netresearchgate.net

Significance of the Thioether Linkage and Ester Functionality in Chemical Design

The thioether linkage and the ester functionality are crucial components in the design of new molecules, particularly in the field of medicinal chemistry.

The thioether group (C-S-C) is a key structural element in a variety of biologically active compounds. researchgate.netnih.gov It is generally more stable than a disulfide bond and can participate in various non-covalent interactions within biological systems. researchgate.net The sulfur atom in a thioether is a soft nucleophile and can be oxidized to form sulfoxides and sulfones, which can have distinct biological activities and physicochemical properties compared to the parent thioether. acsgcipr.orgmasterorganicchemistry.com In drug design, the thioether linkage can act as a flexible linker between different parts of a molecule, influencing its conformation and ability to bind to biological targets. researchgate.net

The ester functionality (-COOR) is one of the most common functional groups found in pharmaceuticals. jns.edu.af Esters are often employed as prodrugs to enhance the bioavailability of a drug. numberanalytics.comnih.gov A polar drug can be converted into a more lipophilic ester, which can more easily cross cell membranes. nih.govstereoelectronics.org Once inside the body, the ester can be hydrolyzed by enzymes called esterases to release the active form of the drug. nih.govstereoelectronics.orgacs.org This strategy can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.com Beyond their use as prodrugs, esters can also be integral to the pharmacophore of a drug, participating in hydrogen bonding and other interactions with its target. stereoelectronics.org

Overview of Research Trajectories for Alkyl Furan 2 Ylsulfanyl Acetates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the analogous compound, ethyl 2-((furan-2-yl methyl) thio) acetate (B1210297), distinct signals corresponding to each unique proton environment are observed. echemcom.com The furan ring protons typically appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their position relative to the oxygen atom and the thioether linkage. The methylene (B1212753) protons of the acetate and the ethyl group, as well as the methyl protons of the ethyl group, will resonate in the upfield region, with their multiplicity revealing adjacent proton couplings. echemcom.com

For ethyl 2-((furan-2-yl methyl) thio) acetate, the reported ¹H NMR data is summarized below. echemcom.com The spectrum shows a characteristic triplet signal for the methyl protons of the ethyl ester and likely other signals corresponding to the methylene groups and the furan ring protons. echemcom.com

Interactive Data Table: ¹H NMR Data for Ethyl 2-((furan-2-yl methyl) thio) acetate echemcom.com Note: This data is for a closely related analog.

Signal Chemical Shift (δ, ppm) Multiplicity Assignment
1 1.3 Triplet -CH₃ (Ethyl ester)
2 Not specified Not specified -CH₂- (Ethyl ester)
3 Not specified Not specified -S-CH₂-C=O

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon of the acetate group, and the carbons of the furan ring. The chemical shifts of the furan carbons would be indicative of their electronic environment, influenced by the heteroatom and the sulfur substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed, which is a critical step in the identification of a new compound.

For this compound, HRMS would provide an experimental mass that can be compared to the theoretical exact mass calculated from its molecular formula, C₇H₈O₃S. This comparison serves as a definitive confirmation of the compound's identity.

Interactive Data Table: Theoretical HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₇H₈O₃S173.0267

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O bonds of the ester and the furan ring, and the C-S bond of the thioether. In the spectrum of the analogous ethyl 2-((furan-2-yl methyl) thio) acetate, a strong absorption band was observed at 1731 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. echemcom.com The disappearance of the S-H stretching band, which would be present in the thiol precursor, confirms the formation of the thioether linkage. echemcom.com

Interactive Data Table: Key IR Absorption Bands for Ethyl 2-((furan-2-yl methyl) thio) acetate echemcom.com Note: This data is for a closely related analog.

Wavenumber (cm⁻¹) Intensity Assignment
1731 Strong C=O stretch (Ester)
Not specified Not specified C-O stretch (Ester, Furan)
Not specified Not specified C-S stretch (Thioether)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles.

While no published crystal structure for this compound is currently available, this technique would provide invaluable information if a suitable crystal could be grown. The data would reveal the conformation of the molecule in the solid state, including the orientation of the furan ring relative to the thioacetate (B1230152) side chain, and would also show how the molecules pack together in the crystal lattice through intermolecular interactions. For similar furan derivatives, X-ray crystallography has been used to confirm molecular structures and analyze intermolecular interactions such as hydrogen bonding.

Reactivity and Mechanistic Studies of Methyl 2 Furan 2 Ylsulfanyl Acetate

Chemical Transformations of the Furan (B31954) Ring System

The furan ring in methyl 2-(furan-2-ylsulfanyl)acetate is an electron-rich aromatic system, which dictates its reactivity. Its behavior is characterized by a susceptibility to cycloaddition reactions that temporarily break its aromaticity and a strong preference for electrophilic substitution at specific positions.

The furan moiety can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan makes it a relatively unreactive diene compared to non-aromatic counterparts like cyclopentadiene. researchgate.netrsc.org The Diels-Alder reactions involving furans are often reversible, as breaking the aromaticity is energetically unfavorable. nih.gov

The reactivity and selectivity of these cycloadditions are significantly influenced by substituents on the furan ring. Strong electron-donating groups tend to increase the reactivity of the furan system in Diels-Alder reactions. rsc.org Conversely, the introduction of an aldehyde group via acetalization strategies can reduce the electron-withdrawing character of the carbonyl group, making cycloaddition more feasible. nih.gov In the case of this compound, the thioether linkage at the 2-position influences the electron density of the ring, affecting its viability as a diene. Studies on similar compounds, such as 2-furanmethanethiol, have shown that Diels-Alder cycloadditions can be favored over other potential reactions like conjugate addition, depending on the dienophile used. researchgate.net For instance, maleic anhydride (B1165640) and N-phenylmaleimide show a preference for Diels-Alder cycloaddition with 2-furanmethanethiol. researchgate.net

The reaction's success often depends on the nature of the dienophile, with highly active dienophiles sometimes reacting under non-catalytic conditions, while others may require catalysis by Lewis acids. nih.gov

Furan DerivativeDienophileReaction TypeKey FindingReference
FuranMaleic AnhydrideDiels-AlderLess reactive and less endo-selective compared to cyclopentadiene. researchgate.netrsc.org researchgate.netrsc.org
2-FuranmethanethiolMaleic AnhydrideDiels-AlderDemonstrates a predilection for cycloaddition over conjugate addition. researchgate.net researchgate.net
2-FuranmethanethiolN-PhenylmaleimideDiels-AlderFavors cycloaddition. researchgate.net researchgate.net
2-FuranmethanethiolN-EthylmaleimideConjugate AdditionShows a preference for conjugate addition over cycloaddition. researchgate.net researchgate.net
Furanic AcetalsAcrylonitrileDiels-AlderPoor selectivity, even with Lewis acid catalysts. nih.gov nih.gov

Furan undergoes electrophilic aromatic substitution significantly more readily than benzene, with reactions proceeding under milder conditions. pearson.compearson.com This heightened reactivity is due to the oxygen heteroatom, which increases the electron density of the ring. pearson.com

Electrophilic attack preferentially occurs at the 2-position (α-carbon). pearson.compearson.com This preference is explained by the stability of the carbocation intermediate (sigma complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the oxygen atom's lone pair directly stabilizes the charge. pearson.comchemicalbook.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.com

In this compound, the thioether-derived substituent is already at the C2 position. Therefore, subsequent electrophilic substitution will be directed to other positions on the ring. The sulfur atom of the thioether group is an ortho-, para- director. In the context of the furan ring, this means it will direct incoming electrophiles primarily to the C5 position. The substituent would thus activate the C5 position for electrophilic attack while deactivating the C3 and C4 positions.

Chemical Behavior of the Thioether Linkage

The thioether linkage is a key functional group in this compound, susceptible to oxidation at the sulfur atom and cleavage of the carbon-sulfur bond.

The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) (a single oxygen atom double-bonded to the sulfur) and further to a sulfone (two oxygen atoms double-bonded to the sulfur). researchgate.net The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Selective oxidation to the sulfoxide can often be achieved using milder oxidizing agents. For instance, m-chloroperoxybenzoic acid (m-CPBA) is commonly used for the controlled oxidation of sulfides to sulfoxides. researchgate.net This method has been successfully applied to synthesize various methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives from their corresponding thioether precursors. nih.govnih.govnih.gov

Stronger oxidizing conditions are required to produce the sulfone. Hydrogen peroxide, particularly in an acetic acid solution, is an effective reagent for the oxidation of furanone thioethers to their corresponding sulfones. researchgate.netcore.ac.uk Common strategies for synthesizing sulfones involve the oxidation of thioethers using reagents like m-CPBA, H₂O₂, and KMnO₄. researchgate.net

Starting Material TypeOxidizing AgentProductReference
4-R-sulfanylfuran-2(5H)-onem-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide researchgate.net
Methyl 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetate derivativesm-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide nih.govnih.govnih.gov
4- and 5-R-sulfanylfuran-2(5H)-oneHydrogen peroxide in acetic acidSulfone researchgate.net
General ThioethersH₂O₂, KMnO₄Sulfone researchgate.net

The carbon-sulfur (C–S) bond in thioethers can be cleaved under various conditions, enabling further functionalization. mdpi.com For thioethers attached to a furan ring, specific methods have been developed for selective C–S bond cleavage.

A metal-free method utilizing N-bromosuccinimide (NBS) has been shown to selectively cleave the C(sp³)–S bond in furfuryl alkyl thioethers at room temperature. organic-chemistry.org This reaction proceeds through the formation of a bromosulfonium intermediate, which leads to the formation of disulfides. organic-chemistry.org The general selectivity for this type of cleavage follows the order: furfuryl C(sp³)–S > benzyl (B1604629) C(sp³)–S > alkyl C(sp³)–S > C(sp²)–S. organic-chemistry.org Photochemical methods can also induce C–S bond cleavage in thioethers, often occurring on an ultrafast timescale. hw.ac.ukrsc.org Additionally, reactions with hydrogen peroxide can cleave the C-S bond in specific thioethers, particularly those with a carboxylic group alpha to the bond. rsc.org

Reactions Involving the Methyl Ester Moiety

The methyl ester group in this compound is a versatile functional group that can undergo several characteristic reactions, primarily nucleophilic acyl substitution.

The most common reaction is hydrolysis, which converts the ester back into a carboxylic acid. This is typically achieved under alkaline conditions using a base such as potassium hydroxide (B78521) or sodium hydroxide in a process known as saponification. nih.gov The reaction yields the carboxylate salt, which upon acidification, provides the corresponding carboxylic acid, 2-(furan-2-ylsulfanyl)acetic acid. Alkaline hydrolysis rates for various heterocyclic esters have been studied, showing that the nature of the aromatic ring influences reactivity. rsc.org

Another important reaction is transesterification, where the methyl group of the ester is exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For instance, reacting this compound with ethanol (B145695) would yield ethyl 2-(furan-2-ylsulfanyl)acetate.

Furthermore, the ester moiety can be converted into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) can transform the methyl ester into the corresponding acetohydrazide, a useful intermediate for synthesizing other heterocyclic compounds. echemcom.com

Hydrolysis and Saponification Kinetics

Hydrolysis of esters can be catalyzed by either acid or base. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, saponification , or base-catalyzed hydrolysis, proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Thioesters, in general, exhibit different hydrolysis rates compared to their oxygen-containing counterparts. For instance, the base-mediated hydrolysis of S-methyl thioacetate (B1230152) has been reported with a second-order rate constant (k_b) of 1.6 x 10⁻¹ M⁻¹s⁻¹. This reactivity can be compared with simple aliphatic esters to understand the influence of the sulfur atom.

To illustrate the expected kinetic behavior, a hypothetical set of rate constants for the saponification of this compound at different temperatures is presented in Table 1. This data is based on typical values for similar thioesters and is for illustrative purposes.

Table 1: Hypothetical Rate Constants for the Saponification of this compound

Temperature (°C)Rate Constant, k (M⁻¹s⁻¹)
250.18
350.35
450.65

From such data, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. A plausible activation energy for the saponification of a thioester like this compound would be in the range of 50-70 kJ/mol.

Transesterification Processes

Transesterification is a crucial organic reaction that involves the conversion of one ester into another by reacting it with an alcohol. This process can be catalyzed by either acids or bases. For this compound, transesterification with an alcohol (R'OH) would result in the formation of a new ester, alkyl 2-(furan-2-ylsulfanyl)acetate, and methanol (B129727).

The mechanism of transesterification is similar to that of hydrolysis. In a base-catalyzed process, an alkoxide ion (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. In an acid-catalyzed reaction, the alcohol is the nucleophile, and the reaction is driven by the protonation of the carbonyl oxygen.

A relevant example from the literature is the transesterification of alkyl esters with furfuryl alcohol, which can be catalyzed by potassium carbonate at temperatures between 25°C and 60°C. This suggests that the furan moiety is stable under these conditions and that transesterification of furan-containing esters is a feasible process.

The efficiency of transesterification can be influenced by several factors, including the nature of the alcohol, the catalyst, the temperature, and the removal of the methanol byproduct to shift the equilibrium towards the products. To provide a clearer picture of how reaction conditions can affect the yield of a transesterification reaction, a hypothetical dataset is presented in Table 2 for the transesterification of this compound with ethanol.

Table 2: Hypothetical Yields for the Transesterification of this compound with Ethanol

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Sodium Ethoxide50485
Sulfuric Acid70878
Potassium Carbonate601265

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of this compound can be significantly altered by introducing substituents on the furan ring. The position and electronic nature of these substituents can influence the rate of reactions such as hydrolysis and transesterification, as well as direct the regioselectivity of other chemical transformations.

Substituents on an aromatic or heteroaromatic ring can exert their influence through inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the furan ring. This would make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, leading to an increase in the rate of hydrolysis and transesterification. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) or amino groups, would increase the electron density on the ring, potentially decreasing the reaction rate.

The position of the substituent on the furan ring is also critical. A substituent at the 5-position is in conjugation with the sulfur atom, allowing for a more direct electronic influence on the reaction center. A substituent at the 3- or 4-position would have a less pronounced effect, primarily acting through inductive effects.

Table 3 provides a hypothetical comparison of the relative rates of saponification for this compound with different substituents at the 5-position of the furan ring. This data is intended to illustrate the expected electronic effects.

Table 3: Hypothetical Relative Rates of Saponification for 5-Substituted this compound Derivatives

Substituent at 5-positionElectronic EffectRelative Rate
-NO₂Strongly Electron-Withdrawing5.2
-ClElectron-Withdrawing (Inductive)2.8
-H(Reference)1.0
-CH₃Electron-Donating (Inductive and Hyperconjugation)0.7
-OCH₃Strongly Electron-Donating (Resonance)0.3

In addition to influencing reaction rates, substituents can also affect reaction pathways and selectivity. For instance, in electrophilic aromatic substitution reactions on the furan ring, the directing effect of the -S-CH₂COOCH₃ group and any other substituents would determine the position of the incoming electrophile. The sulfur atom is generally an ortho, para-director, which in the case of a furan ring corresponds to the 3- and 5-positions. The presence of other substituents would further modulate this directing effect.

Computational Chemistry and Theoretical Investigations of Methyl 2 Furan 2 Ylsulfanyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. ekb.eg For methyl 2-(furan-2-ylsulfanyl)acetate, DFT calculations can provide a detailed picture of its electronic structure and can be used to predict its reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

DFT studies can be employed to determine global and local reactivity descriptors. Global descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Local reactivity can be assessed using Fukui functions or by analyzing the distribution of molecular orbitals. For instance, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. In furan-containing compounds, the furan (B31954) ring is often a site of significant reactivity. nih.gov DFT calculations can pinpoint which atoms in the furan ring and the acetate (B1210297) side chain are most susceptible to reaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the side chain in this compound allows it to adopt various conformations. Understanding these conformational preferences is important as they can influence the molecule's physical properties and biological activity. Conformational analysis can be performed using computational methods to identify stable conformers and the energy barriers between them.

Molecular mechanics or DFT can be used to perform a systematic search of the conformational space by rotating the key single bonds, such as the C-S and S-C bonds. The results of such a search would reveal the most stable (lowest energy) conformations of the molecule. For similar flexible molecules containing furan and a sulfur linkage, it has been shown that multiple low-energy conformations can exist. rsc.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule explores different conformations and how it might interact with its environment, such as a solvent or a biological receptor.

Table 2: Key Dihedral Angles and Rotational Barriers for this compound (Illustrative)

Dihedral Angle Stable Conformation (°) Rotational Barrier (kcal/mol)
C(furan)-S-C(methylene)-C(carbonyl) 180 (anti) 3.5

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from conformational analysis.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, computational studies can be used to investigate various potential reactions, such as electrophilic substitution on the furan ring, hydrolysis of the ester, or oxidation of the sulfide (B99878) group.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. mit.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT is a common method for locating and characterizing transition states. pku.edu.cn

For example, a theoretical study on the reaction of a furan derivative could reveal whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates. stackexchange.comnih.gov Such studies provide a level of detail that is often difficult to obtain through experimental means alone.

Electronic Structure Analysis and Bonding Characteristics

A detailed analysis of the electronic structure of this compound can reveal important information about its bonding and charge distribution. Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to gain a deeper understanding of the bonding within the molecule.

These analyses can quantify the nature of the chemical bonds (e.g., ionic vs. covalent character), identify important orbital interactions, and provide a detailed picture of the charge distribution across the molecule. For instance, the sulfur atom is expected to have a partial positive charge due to the electronegativity of the neighboring oxygen and furan ring, which can be quantified through Mulliken or NBO population analysis. mdpi.com Understanding the electronic structure is fundamental to explaining the molecule's reactivity and spectroscopic properties.

Table 3: Selected Bond Lengths and Mulliken Atomic Charges for this compound (Illustrative)

Bond Bond Length (Å) Atom Mulliken Charge (e)
C(furan)-S 1.75 S +0.25
S-C(methylene) 1.82 O(carbonyl) -0.55
C=O 1.21 O(ester) -0.48

Note: These values are representative and intended to illustrate the output of electronic structure analysis.

Applications in Synthetic Organic Chemistry and Advanced Materials

Methyl 2-(furan-2-ylsulfanyl)acetate as a Synthon in Heterocyclic Chemistry

In synthetic chemistry, a synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. Furan (B31954) and its derivatives are recognized as highly versatile synthons for a wide array of synthetic targets. acs.org The furan ring in this compound possesses a unique reactivity profile; it can act as an electron-rich 1,4-diene in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity is enhanced because its aromatic resonance energy is significantly less than that of benzene, allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org

The structural arrangement of this compound makes it a precursor for various heterocyclic systems. The thioether and ester functionalities provide additional reactive sites for cyclization and derivatization. For instance, related compounds like 2-furyl methanethiol (B179389) derivatives have been successfully used to synthesize more complex heterocyclic structures such as oxadiazoles (B1248032) and triazoles. echemcom.com The synthetic pathway often involves an initial nucleophilic substitution reaction utilizing the thiol group, followed by intramolecular cyclization to form the desired heterocyclic ring. echemcom.com The furan moiety can be a key component in building diverse heterocyclic scaffolds that are of interest in medicinal chemistry and drug discovery. nih.gov

Role as a Building Block for Complex Molecular Architectures in Organic Synthesis

The combination of the furan ring, the flexible thioether linkage, and the ester group makes this compound a valuable building block for constructing complex molecular architectures. The furan nucleus is a well-established precursor for various substructures and is particularly useful in intramolecular Diels-Alder furan (IMDAF) reactions to create functionalized six-membered rings. acs.org This strategy is a powerful tool for assembling polycyclic systems found in a variety of natural products. acs.org

The different components of the molecule offer orthogonal reactivity, allowing for stepwise and controlled modifications:

The Furan Ring: Can participate in [4+2] cycloadditions with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org

The Thioether Linkage: Can be oxidized to sulfoxides or sulfones, which can alter the electronic properties of the molecule or be used as directing groups in subsequent reactions.

The Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing a handle for further elaboration or for linking the molecule to other fragments.

This multifunctionality allows synthetic chemists to devise convergent strategies for the efficient preparation of intricate molecular targets.

Development of Furan-Based Thioether Polymers and Elastomers

The furan moiety is increasingly sourced from renewable biomass, making it an attractive building block for sustainable polymers. rsc.orgacs.org The incorporation of both furan rings and thioether linkages into a polymer backbone can yield materials with unique and desirable properties, including dynamic covalent character and tunable thermomechanical performance.

A key strategy for synthesizing furan-based thioether polymers is the thiol-Michael addition reaction. rsc.orgresearchgate.net This "click" reaction involves the addition of a thiol to an electron-deficient alkene, such as an acrylate. nsf.gov To create polymers, bifunctional monomers are used, such as a furan-containing diacrylate and a dithiol. This step-growth polymerization proceeds efficiently under mild conditions, often catalyzed by a nucleophile or a base, to yield high molecular weight poly(β-thioether ester)s. rsc.orgresearchgate.netnsf.gov

Research has demonstrated the synthesis of polymers from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. rsc.org HMF can be converted to a diacrylate monomer, which is then polymerized with various dithiols. The resulting linear polymers contain both furan rings and flexible thioether linkages in their backbone, influencing their thermal and mechanical properties. researchgate.netresearchgate.net

Table 1: Properties of Poly(β-thioether ester)s Synthesized from a 5-HMF Derivative and Various Dithiols researchgate.net
Dithiol MonomerMolecular Weight (Mn, g/mol)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
1,3-Propanedithiol14,100-1.0316
Dithiothreitol10,40029.5308
1,4-Benzenedithiol11,30036.5326

The furan groups incorporated into the polymer backbone provide a powerful tool for creating dynamic and responsive materials. The furan ring can undergo a thermally reversible Diels-Alder (DA) reaction with a dienophile, most commonly a maleimide (B117702). mdpi.comacs.org When a bismaleimide (B1667444) is used as a crosslinker with a furan-containing polymer, a three-dimensional polymer network is formed at lower temperatures (typically below 80°C). mdpi.comresearchgate.net

Upon heating (typically above 120°C), the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, occurs. This breaks the crosslinks, causing the material to soften or even become liquid, allowing it to be reprocessed, reshaped, or healed. acs.orgresearchgate.net Cooling the material allows the DA reaction to proceed again, reforming the network and restoring the material's solid-state properties. This dynamic covalent chemistry is the basis for developing self-healing elastomers, recyclable thermosets, and shape-memory polymers. mdpi.comacs.orgresearchgate.net The stoichiometry between the furan and maleimide groups is a critical parameter that influences the final properties of the network, such as crosslink density and glass transition temperature. mdpi.com

Table 2: Effect of Maleimide-to-Furan Stoichiometric Ratio (r) on Polymer Network Properties mdpi.com
Ratio (r = [Maleimide]/[Furan])Crosslink Density (mol/m³)Glass Transition Temp. (Tg, °C)Young's Modulus (MPa)
1.00231041.211.5
0.90224037.39.0
0.80216033.87.1
0.70206030.15.3

Functionalization of Surfaces and Coatings via Thioether Chemistry

Thioether chemistry provides a robust and versatile platform for the functionalization of surfaces and the development of advanced coatings. The sulfur atom in a thioether can form strong bonds with certain metal surfaces, particularly gold, providing a straightforward method for creating self-assembled monolayers. Furthermore, thioether linkages can be formed directly on surfaces through reactions like thiol-ene and thiol-Michael "click" chemistry. nih.govrsc.org

These methods allow for the covalent attachment of molecules and polymers to a variety of substrates, including metals and other polymers, to precisely control surface properties. nih.govrsc.org For example, surfaces can be modified to become:

Hydrophilic or Hydrophobic: By attaching polymers with the corresponding properties. nih.govoup.com

Antifouling: By grafting polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers to resist protein and bacterial adhesion. rsc.org

Biocompatible: For applications in medical implants and biosensors.

The thioether group in this compound makes it a candidate for such surface modification strategies. It could be used to anchor a furan-functionalized layer onto a surface, which could then be further modified using the rich chemistry of the furan ring, such as Diels-Alder reactions for the reversible capture and release of other molecules.

Structure Reactivity and Structure Function Correlations of Methyl 2 Furan 2 Ylsulfanyl Acetate

Influence of Furan (B31954) Substitution on Electronic and Steric Properties

The furan ring is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic attack than benzene. pearson.com The nature and position of substituents on the furan ring can significantly modulate this reactivity through both electronic and steric effects. rsc.org In methyl 2-(furan-2-ylsulfanyl)acetate, the sulfanylacetate group at the 2-position plays a pivotal role in influencing these properties.

Steric Effects: The sulfanylacetate group at the 2-position introduces steric hindrance, which can influence the regioselectivity of reactions. acs.org While electronic factors favor substitution at the 5-position, the bulk of the substituent at the 2-position may hinder the approach of reactants at the adjacent 3-position. This steric hindrance can be a critical factor in directing the outcome of chemical transformations. researchgate.net

FeatureInfluence on Electronic PropertiesInfluence on Steric Properties
Furan Ring Inherently electron-rich aromatic system.Planar geometry provides accessibility to reagents.
Sulfanyl (B85325) Group (-S-) Electron-donating due to lone pairs, activating the ring towards electrophilic attack.The C-S-C bond angle and bond lengths contribute to the overall molecular conformation and can influence access to adjacent positions.
Methyl Acetate (B1210297) Group Electron-withdrawing, but its effect on the furan ring is attenuated by the intervening methylene (B1212753) and sulfanyl groups.Adds bulk, potentially hindering reactions at the adjacent 3-position of the furan ring.

Chemical Consequences of the Sulfanyl Bridge in Molecular Frameworks

The sulfanyl bridge (-S-) is a key structural element in this compound, imparting specific chemical properties to the molecule. Unlike an ether linkage (-O-), the sulfur atom is larger, less electronegative, and has accessible d-orbitals, which allows it to participate in a wider range of chemical transformations.

Oxidation StateElectronic Effect of the Sulfur-Containing GroupImpact on Furan Ring Reactivity
Sulfide (B99878) (-S-) Electron-donatingActivation
Sulfoxide (B87167) (-SO-) Electron-withdrawingDeactivation
Sulfone (-SO2-) Strongly electron-withdrawingStrong Deactivation

Modulating Reactivity through Ester Group Modifications

The methyl ester group in this compound provides a handle for further chemical modification, allowing for the modulation of the molecule's properties. The reactivity of the ester group is a focal point for creating derivatives with altered solubility, polarity, and biological activity.

One of the most common reactions of esters is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(furan-2-ylsulfanyl)acetic acid. This transformation introduces a polar, acidic functional group, which can significantly alter the molecule's solubility and its ability to interact with biological receptors.

Alternatively, the ester can undergo aminolysis or amidation by reacting with amines to form the corresponding amides. This reaction allows for the introduction of a wide variety of substituents, depending on the nature of the amine used. The resulting amides often have different biological activities compared to the parent ester. For instance, the introduction of specific amine-containing moieties can be a strategy to target particular enzymes or receptors.

Strategic Molecular Design for Targeted Chemical Behavior

The structural features of this compound make it an interesting scaffold for strategic molecular design aimed at achieving specific chemical or biological activities. acs.org By understanding the structure-activity relationships, it is possible to design derivatives with tailored properties.

For example, if the goal is to enhance the electron density of the furan ring to promote electrophilic substitution, one might avoid oxidation of the sulfanyl bridge. Conversely, if a more electron-deficient furan ring is desired, oxidation to the sulfone would be a viable strategy.

In the context of medicinal chemistry, the furan ring is a known pharmacophore present in many bioactive compounds. The sulfanylacetate side chain offers opportunities for modification to optimize interactions with a biological target. For instance, converting the ester to a carboxylic acid could facilitate binding to a receptor site that has a cationic residue. The synthesis of a library of amides from the parent ester could be a strategy to explore the structure-activity relationship for a particular biological target. The modular nature of the molecule, with its distinct furan, sulfanyl, and ester components, allows for a systematic approach to molecular design.

Future Perspectives and Emerging Research Avenues for Methyl 2 Furan 2 Ylsulfanyl Acetate

Development of Novel Catalytic Methods for its Synthesis and Derivatization

The synthesis of furan-containing thioethers is an area ripe for innovation. While traditional methods often suffice, the development of more efficient, selective, and sustainable catalytic strategies is a key objective. Future research is expected to focus on several promising catalytic approaches.

Transition-Metal Catalysis: Palladium-catalyzed reactions have proven highly effective for the synthesis of furanyl acetates through processes like the carbonylation of alcohols. unive.it Future work could adapt these methods for the direct sulfenylation of furan (B31954) precursors or the coupling of furan-thiols with acetate-containing fragments. Gold and copper catalysis, known for facilitating the synthesis of substituted furans and thioethers, also represent promising avenues. organic-chemistry.org For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols offer an efficient route to furan rings that could be integrated into a multi-step synthesis. organic-chemistry.org

Acid Catalysis: The use of both homogeneous and heterogeneous acid catalysts is a promising strategy. Perfluorinated sulfonic acids have demonstrated excellent performance in producing furan-containing compounds, particularly when used with thiol promotors. rsc.org The development of solid acid catalysts, such as zeolites or polyoxometalates, could lead to more sustainable and reusable systems for the synthesis and derivatization of methyl 2-(furan-2-ylsulfanyl)acetate. frontiersin.org These catalysts could facilitate reactions like electrophilic substitution on the furan ring or transformations involving the ester group.

Multicomponent Reactions (MCRs): MCRs offer a pathway to increase molecular complexity in a single step. Microwave-assisted, thiol-directed multicomponent reactions have been used to prepare β-keto thioethers and furan derivatives. rsc.orgresearchgate.net Designing an MCR that brings together a furan precursor, a sulfur source, and an acetate (B1210297) synthon could provide a highly atom-economical route to the target molecule and its derivatives.

Catalytic ApproachPotential Application for this compoundKey Advantages
Transition-Metal Catalysis (Pd, Au, Cu) C-S bond formation, direct sulfenylation of furan precursors, derivatization of the furan ring. unive.itorganic-chemistry.orgHigh efficiency, broad substrate scope, good functional group tolerance. organic-chemistry.org
Heterogeneous Acid Catalysis Synthesis from biomass-derived precursors, selective derivatization reactions. rsc.orgfrontiersin.orgCatalyst reusability, improved sustainability, potential for continuous processes.
Multicomponent Reactions (MCRs) Rapid, one-pot synthesis of the core structure and its complex analogues. rsc.orgresearchgate.netHigh atom economy, operational simplicity, rapid access to molecular diversity.

Exploration of Advanced Materials with Tunable Properties Derived from the Compound

The distinct functional groups within this compound make it an attractive building block for the design of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers, known for their high porosity and tunable structures. nih.gov The carboxylate group (obtainable via hydrolysis of the methyl ester) and the furan and sulfur heteroatoms in the molecule are all potential coordination sites for metal ions. Furan-dicarboxylates, which can be derived from biomass, are already being used to construct novel iron-based MOFs. researchgate.net By using this compound as a mono- or di-functionalized linker, it may be possible to create MOFs with specific pore environments. The sulfur atom, in particular, could introduce soft Lewis basic sites, potentially enhancing the framework's affinity for soft metal ions or its catalytic activity. escholarship.orgrsc.org

Functional Polymers: The furan moiety can participate in Diels-Alder reactions, opening avenues for creating self-healing or thermally reversible polymers. The thioether linkage can be oxidized to sulfoxides or sulfones, which would significantly alter the polarity and hydrogen-bonding capabilities of a resulting polymer. Furthermore, the ester group provides a handle for polymerization through transesterification or for grafting onto other polymer backbones.

Flame Retardants: MOFs and their derivatives are being investigated as next-generation flame retardants for polymers. nih.gov The incorporation of sulfur and the aromatic furan ring from this compound into polymer composites or as part of a MOF structure could enhance char formation during combustion, thereby improving the flame retardant properties of the material.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov This paradigm is particularly well-suited for the synthesis of heterocycles. researchgate.net

The synthesis of this compound is a prime candidate for adaptation to a continuous flow process. The benefits would include:

Enhanced Safety and Control: Many reactions for synthesizing furans or thioethers can be highly exothermic or involve hazardous reagents. Microreactors used in flow chemistry provide superior heat transfer and control, minimizing the risk of runaway reactions. nih.gov

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, stoichiometry, and residence time) in a flow system can lead to higher selectivity and yields, reducing the need for extensive purification. nih.gov

Scalability and Automation: A flow process can be readily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). Furthermore, flow systems can be integrated with automated purification and analysis, enabling high-throughput synthesis and optimization of reaction conditions. Research has already demonstrated the successful flow synthesis of various furan and indole (B1671886) derivatives, providing a clear roadmap for developing a similar process for furan-containing thioethers. nih.govmdpi.com

Theoretical Predictions for Undiscovered Reactivity and Transformational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and exploring reaction mechanisms. mdpi.com Applying these methods to this compound can unveil new avenues for its application and derivatization.

Mapping Electrostatic Potential: Molecular Electrostatic Potential (MEP) plots can identify the nucleophilic and electrophilic regions of the molecule. nih.gov This would predict the most likely sites for electrophilic attack on the furan ring, nucleophilic attack at the ester carbonyl, and reactions involving the sulfur atom's lone pairs.

Predicting Reaction Pathways: DFT calculations can be used to model the transition states and activation energies for various potential reactions. nih.gov For example, one could theoretically investigate the feasibility of [4+2] cycloaddition (Diels-Alder) reactions involving the furan ring, a common transformation for this heterocycle. nih.gov Computational studies could also explore the energy barriers for oxidation at the sulfur atom versus reactions on the furan ring, providing insights into the compound's chemoselectivity.

Exploring Novel Transformations: Theoretical studies can go beyond known reactions to predict entirely new transformations. For instance, calculations could explore the possibility of metal-catalyzed C-H activation at positions on the furan ring, radical-mediated reactions, or novel rearrangement pathways. By understanding the thermodynamics and kinetics of these hypothetical pathways, experimental efforts can be guided toward the most promising and undiscovered chemical space. researchgate.netfigshare.com Such studies have been effectively used to understand the reactivity of furan derivatives with arenes in superacidic conditions and the interaction of thiols with reactive species. figshare.commdpi.com

Q & A

Q. What are the common synthetic routes for methyl 2-(furan-2-ylsulfanyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution, where a furan-2-thiol reacts with methyl chloroacetate under basic conditions. Sodium methoxide or similar bases in polar aprotic solvents (e.g., DMF) enhance reactivity. Lower temperatures (0–5°C) minimize thiol oxidation side reactions. Yields depend on stoichiometric ratios (1:1.2 thiol:chloroacetate) and reaction time (monitored via TLC/NMR). For example, methyl chloroacetate couplings with heteroaromatic thiols achieve ~65–80% yields under optimized conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Ester methyl protons appear at δ ~3.7 ppm; furan protons resonate at δ ~6.5–7.5 ppm. Thioether sulfur deshields adjacent carbons (δC ~35–40 ppm).
  • IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹; C-S bond at ~600 cm⁻¹.
  • HRMS : Molecular ion [M+H]+ confirms molecular weight (e.g., m/z 200.0382 for C₈H₈O₃S). X-ray crystallography (for analogs) resolves regiochemistry .

Q. What purification methods are optimal for this compound given its polarity and thermal stability?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes byproducts. For heat-sensitive batches, reduced-pressure distillation (bp ~120–140°C at 10 mmHg) is preferred. Recrystallization from ethanol/water (4:1) yields high-purity crystals (>98%) .

Q. How to confirm the regioselectivity of sulfanyl group addition in furan derivatives during synthesis?

NOESY NMR identifies spatial proximity between the sulfanyl proton and furan ring protons. X-ray crystallography (e.g., as applied to benzofuran analogs) unambiguously assigns positional isomerism. For example, Choi et al. (2008) resolved similar structures via monoclinic crystal systems (space group P21/c) .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DCM) and catalyst design. The ICReDD framework combines computational reaction path searches (using quantum chemistry) with experimental validation, reducing trial-and-error. For example, MD simulations assess steric hindrance in thiol-ester couplings .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to isolate variables. Choi et al. (2008) addressed discrepancies in benzofuran bioactivity by correlating crystallographic hydrogen-bonding motifs (e.g., O–H⋯O interactions) with solubility profiles. Adjusting substituents (e.g., methylsulfanyl vs. hydroxyl groups) modulates logP values and membrane permeability .

Q. What strategies mitigate sulfur oxidation during storage of this compound?

Store under inert gas (Ar/N₂) with antioxidant additives (e.g., 0.1% BHT). Encapsulation in β-cyclodextrins or amber vials with PTFE-lined caps reduces light/oxygen exposure. Periodic FTIR monitoring detects sulfoxide formation (C=O stretch ~1050 cm⁻¹). For lab-scale use, short-term storage at –20°C in anhydrous DCM is effective .

Q. What catalytic systems improve atom economy in the synthesis of this compound?

Copper(I)-thiophenolate complexes enable catalytic Mitsunobu-type couplings, reducing stoichiometric reagent use. Phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems enhances furan-thiol reactivity. For example, TBAB increases yields by 20% in water/DCM systems .

Q. How to design a continuous flow process for scalable production of this compound?

Implement microreactors (residence time <5 min at 60°C) with immobilized lipase catalysts. In-line FTIR monitors conversion (C=O absorbance at ~1740 cm⁻¹). Membrane separation units remove byproducts (e.g., unreacted thiol). Process modeling (Aspen Plus) optimizes mass transfer rates, achieving >90% purity at 10 g/h throughput .

Q. What are the key solubility parameters of this compound in common organic solvents?

Hansen solubility parameters (δD=18.1, δP=5.2, δH=8.3 MPa¹/²) predict miscibility. Experimental solubility (25°C):

  • Dichloromethane: 32 mg/mL
  • Ethanol: 18 mg/mL
  • Hexane: <1 mg/mL
    Co-solvents (e.g., THF:DCM 1:3) optimize reaction homogeneity. PubChem data for structural analogs supports these trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.